molecular formula C18H22N2O3S B2613305 N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide CAS No. 2309603-83-4

N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2613305
CAS No.: 2309603-83-4
M. Wt: 346.45
InChI Key: JWVHOCLWSKEDGA-UHFFFAOYSA-N
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Description

N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is a synthetic compound identified in forensic and pharmacological research as a potent cannabinoid receptor type 1 (CB1) agonist . Its core research value lies in its application as a chemical tool for studying the endocannabinoid system, a critical neuromodulatory network involved in a wide range of physiological processes. Researchers utilize this compound in in vitro binding and functional assays to probe CB1 receptor signaling pathways, receptor affinity, and efficacy. The structural design of this compound, featuring a substituted phenyl ring and a thiophene-containing bulky side chain, contributes to its high receptor affinity and makes it a subject of interest in structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of cannabinoid activity. Investigations into such synthetic cannabinoids are crucial for advancing fundamental knowledge of neuronal communication and for the development of novel therapeutic strategies for neurological disorders. Furthermore, its detection and characterization are vital in forensic science and toxicology research to understand the public health impact of novel psychoactive substances (NPS) and to support the development of analytical methods for their identification in biological samples.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-5-6-15(23-4)14(9-12)20-17(22)16(21)19-11-18(2,3)13-7-8-24-10-13/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHOCLWSKEDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxy-Methylphenyl Intermediate: Starting with 2-methoxy-5-methylphenol, a Friedel-Crafts acylation reaction can be used to introduce the ethanediamide group.

    Introduction of the Thiophenyl-Propyl Group: The thiophen-3-yl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.

    Final Coupling: The two intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD)

  • Structure: QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) and ICD (N-{3-[(biphenyl-4yl carbonyl) amino]propyl}-1H-indole-2-carboxamide) share the ethanediamide core but differ in substituents .
  • Key Differences :
    • Aromatic Systems : QOD incorporates a benzodioxole ring, while ICD uses an indole-carboxamide scaffold. The target compound replaces these with a thiophene heterocycle, which may alter electronic properties (e.g., dipole moments) and binding interactions.
    • Substituent Flexibility : The 2-methyl-2-(thiophen-3-yl)propyl group in the target compound introduces steric bulk and conformational rigidity compared to the more flexible alkyl chains in QOD/ICD.

Acetamide-Based Agrochemicals

Dimethenamid and Alachlor

  • Structure : These chloroacetamide herbicides (e.g., dimethenamid: 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) share a thiophene or methoxy-substituted aromatic system .
  • Key Differences :
    • Core Functional Group : The target compound’s ethanediamide core differs from the acetamide backbone in agrochemicals, reducing electrophilicity and likely altering mode of action.
    • Biological Targets : Acetamides inhibit plant fatty acid elongation, whereas ethanediamides like QOD/ICD target proteases. The target compound’s bioactivity may align more with enzyme inhibition than herbicidal effects.

Methoxy- and Methyl-Substituted Analogues

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid

  • Structure : This compound () shares the 2-methoxy-5-methylphenyl motif with the target ethanediamide .
  • Key Differences: Backbone: The propanoic acid group versus ethanediamide alters solubility (ionizable COOH vs. neutral CONH groups) and bioavailability. Applications: Propanoic acid derivatives often serve as nonsteroidal anti-inflammatory drugs (NSAIDs), whereas ethanediamides are protease inhibitors.

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide, with the CAS number 2309603-83-4, is a chemical compound characterized by its unique structure and potential biological activities. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S and it has a molecular weight of 346.4 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

Research indicates that compounds similar to this compound may interact with specific biological targets, including receptors and enzymes involved in pain modulation, inflammation, and possibly neuroprotection. The thiophene moiety is often associated with enhanced bioactivity due to its ability to participate in π-stacking interactions and hydrogen bonding .

Pharmacological Properties

  • Analgesic Activity : Preliminary studies suggest that this compound may exhibit analgesic properties, potentially acting on opioid receptors or other pain pathways.
  • Anti-inflammatory Effects : The presence of the methoxy and thiophene groups may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.
  • Neuroprotective Potential : Some derivatives of similar structures have shown promise in neuroprotection, which could extend the therapeutic applications of this compound.

Comparative Analysis

PropertyThis compoundRelated Compounds
Molecular Weight346.4 g/molVaries (typically 300-400 g/mol)
Analgesic ActivityPotentially activeConfirmed in several studies
Anti-inflammatory ActivitySuggested through structural analysisConfirmed in multiple models
Neuroprotective PotentialPossible based on structural similarityDocumented in literature

Research Findings

The exploration of this compound's biological activity is still in its early stages. The following findings highlight its potential:

  • In Vitro Studies : Initial assays indicate that this compound may inhibit certain enzymes involved in inflammatory pathways.
  • In Vivo Models : Animal studies have shown promising results regarding pain relief and reduced inflammation, although further studies are needed to confirm these effects and elucidate mechanisms.
  • Toxicological Assessment : Safety profiles are yet to be established comprehensively; however, preliminary data suggest low toxicity at therapeutic doses.

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